molecular formula C12H18BrNO B13618651 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-amine

3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13618651
M. Wt: 272.18 g/mol
InChI Key: ZNTGIIRWWJTECU-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-amine is a substituted phenylpropylamine derivative characterized by a bromine atom at the 5-position and a methoxy group at the 2-position of the aromatic ring, attached to a 2,2-dimethylpropylamine backbone. This structure confers unique physicochemical properties, including increased molecular weight (due to bromine) and lipophilicity compared to non-halogenated analogs. Its synthesis likely involves alkylation or reductive amination strategies, as inferred from analogous compounds in the evidence (e.g., reduction of intermediates with LiAlH4 or alkylation of amines with bromomethylpyridines) .

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H18BrNO/c1-12(2,8-14)7-9-6-10(13)4-5-11(9)15-3/h4-6H,7-8,14H2,1-3H3

InChI Key

ZNTGIIRWWJTECU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)Br)OC)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-amine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to a series of reactions, including acetylation, reduction, and amination, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise reaction times to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and functional differences between 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-amine and related compounds:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 5-Br, 2-OMe C12H18BrNO ~280.2* Discontinued; potential CNS activity inferred from analogs
3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine 4-OMe C12H19NO 193.3 Higher solubility (no Br); used in ligand synthesis
1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine 3-Br C11H16BrN 242.2 Bromine at meta-position; available in gram quantities
(1S)-1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine 3-Br, 5-F C11H14BrFN 273.1 Dual halogenation; chiral center influences receptor binding
3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride 2-OMe (HCl salt) C12H20ClNO 237.7 Salt form enhances stability; used in pharmacological studies

Physicochemical and Pharmacological Differences

  • Bromine vs. For example, 3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine (MW 193.3) lacks bromine, making it less lipophilic than the target compound .
  • Positional Isomerism : The 5-Bromo-2-methoxy substitution in the target compound contrasts with 3-bromo (e.g., 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine) or 4-methoxy derivatives. Such positional changes alter electronic properties and steric hindrance, affecting interactions with biological targets (e.g., serotonin or dopamine receptors) .

Key Research Findings

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